![molecular formula C12H16FNO2 B13220048 2-[(3-Fluorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13220048.png)
2-[(3-Fluorobenzyl)amino]-3-methylbutanoic acid
Description
2-[(3-Fluorobenzyl)amino]-3-methylbutanoic acid is a fluorinated amino acid derivative characterized by a 3-fluorobenzyl group attached to the amino moiety of 3-methylbutanoic acid. Fluorine’s electron-withdrawing effects may influence molecular interactions with biological targets, such as enzymes or transport proteins, making this compound of interest in medicinal chemistry and drug design .
Properties
Molecular Formula |
C12H16FNO2 |
---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H16FNO2/c1-8(2)11(12(15)16)14-7-9-4-3-5-10(13)6-9/h3-6,8,11,14H,7H2,1-2H3,(H,15,16) |
InChI Key |
RFFIBTBBCUVPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorobenzyl)valine typically involves the coupling of 3-fluorobenzyl bromide with valine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of (3-Fluorobenzyl)valine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: (3-Fluorobenzyl)valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Fluorobenzyl)valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in studies involving protein synthesis and enzyme interactions due to its structural similarity to valine.
Industry: It can be used in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom
Mechanism of Action
The mechanism of action of (3-Fluorobenzyl)valine involves its interaction with biological molecules, particularly proteins and enzymes. The fluorobenzyl group can enhance binding affinity and selectivity towards specific molecular targets. The presence of the fluorine atom can also influence the compound’s electronic properties, affecting its reactivity and interactions within biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(3-Fluorobenzyl)amino]-3-methylbutanoic acid with structurally related compounds, focusing on substituent effects, biological interactions, and synthetic pathways.
Structural Analogs with Carboxamide Substituents
2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid (2CA3MBA) and 2-benzamido-4-methylpentanoic acid-2-cyclohexyl carboxamide (2-BMCA) are carboxamide derivatives studied for their interactions with bovine serum albumin (BSA) using ultrasonic interferometry. Key differences include:
- Substituent Effects: The 3-fluorobenzyl group in the target compound is replaced with a bulkier cyclohexylcarbamoyl-benzoyl group in 2CA3MBA.
- Protein Interaction : Ultrasonic interferometry revealed that carboxamide derivatives exhibit distinct binding kinetics with BSA, likely due to variations in hydrophobicity and hydrogen-bonding capacity .
Ester Derivatives and Heterocyclic Precursors
Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate (3b) () is an ester derivative with a hydroxyphenyl group. Key distinctions include:
- Reactivity: The ester group in 3b facilitates cyclization reactions (e.g., forming oxazoloquinolines), unlike the carboxylic acid group in the target compound .
- Biological Relevance : Hydroxyphenyl substituents may confer antioxidant properties, whereas the fluorine in the target compound could enhance metabolic stability .
Hydroxy and Sulfur-Containing Analogs
- 2-[(2-Formamido-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic acid () contains a methylsulfanyl group, which increases lipophilicity but may introduce metabolic instability due to sulfur oxidation .
Biological Activity
2-[(3-Fluorobenzyl)amino]-3-methylbutanoic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in the context of tumor imaging and treatment. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
The compound features a branched structure with a fluorobenzene moiety that enhances its lipophilicity and potentially its biological activity. The presence of the amino group suggests a role in amino acid transport systems, which are critical in various physiological processes.
Research indicates that this compound may interact with the L-type amino acid transport system, which is pivotal for the uptake of branched-chain amino acids (BCAAs) in cells. This interaction is particularly relevant in the context of cancer biology, where altered amino acid metabolism is often observed.
In Vitro Studies
In vitro studies have demonstrated that this compound can be transported by specific amino acid transporters, which may facilitate its uptake in tumor cells. For instance, studies involving radiolabeled derivatives have shown significant uptake in gliosarcoma cell lines, suggesting potential as a tracer for tumor imaging .
In Vivo Studies
In vivo experiments using [(18)F]FAMB (a radiolabeled version of this compound) reported tumor-to-normal brain ratios as high as 14:1 in rat models with intracranial tumors. This finding underscores the compound's potential utility in non-invasive imaging techniques for brain tumors .
Applications in Drug Development
Given its biological activity, this compound could serve multiple roles in drug development:
- Tumor Imaging: Its ability to preferentially accumulate in tumor tissues positions it as a promising candidate for developing new imaging agents.
- Therapeutic Applications: The compound may also be explored as a therapeutic agent due to its interactions with amino acid transport systems that are often dysregulated in cancer.
Data Table: Summary of Biological Activity Findings
Case Studies
Several case studies highlight the compound's relevance in ongoing research:
- Tumor Imaging Research: A study utilizing [(18)F]FAMB demonstrated its efficacy as a radiotracer, leading to improved imaging of gliosarcoma tumors. This study lays the groundwork for future clinical applications and trials aimed at optimizing imaging protocols using this compound.
- Pharmacological Investigations: Ongoing research into the pharmacodynamics and pharmacokinetics of this compound is crucial for understanding its full therapeutic potential. Investigations into how it modulates amino acid transport could reveal new insights into metabolic pathways exploited by tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.